2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide
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Overview
Description
2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or pyrazole groups are replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit enzymes critical for the survival of Leishmania parasites . The molecular pathways involved include the disruption of metabolic processes essential for the parasite’s growth and replication.
Comparison with Similar Compounds
Similar compounds to 2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide include other pyrazole derivatives such as:
2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives: These compounds also exhibit biological activities and are used in medicinal chemistry.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities. The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties.
Properties
Molecular Formula |
C11H18N4O |
---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
2-(cyclopropylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C11H18N4O/c1-8-5-6-13-15(8)7-11(2,10(12)16)14-9-3-4-9/h5-6,9,14H,3-4,7H2,1-2H3,(H2,12,16) |
InChI Key |
UWGHGZFKLCZETB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC(C)(C(=O)N)NC2CC2 |
Origin of Product |
United States |
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